Cholesteryl docosapentaenoate
Description
Chemical Identity and Classification of Cholesteryl Docosapentaenoate
This compound is a cholesteryl ester (CE) formed by the esterification of cholesterol with docosapentaenoic acid (DPA). Its systematic name is cholest-5-en-3β-yl (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate , reflecting its stereochemistry and unsaturated bonds. The molecular formula is C₄₉H₇₈O₂ , with a molecular weight of 699.1 g/mol . Structurally, it consists of a cholesterol backbone (a tetracyclic sterol) linked via an ester bond to a 22-carbon polyunsaturated fatty acid containing five cis double bonds at positions 7, 10, 13, 16, and 19.
This compound belongs to the sterol ester class of lipids, characterized by their role in cholesterol transport and storage. It is classified as an omega-3 fatty acid ester due to the presence of the (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl group, which places the terminal double bond three carbons from the methyl end (n-3).
Historical Context and Discovery
The discovery of this compound is intertwined with advancements in lipid biochemistry during the late 20th century. Early studies on cholesterol esters in the 1960s–1980s identified their role in lipoprotein metabolism. By the 1990s, the characterization of omega-3 fatty acids, including docosapentaenoic acid (DPA), highlighted their metabolic intermediates between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).
This compound was first documented in metabolic studies of marine organisms and human plasma, where it was detected as a minor component of high-density lipoproteins (HDL) and atherosclerotic plaques. Its formal identification in databases like PubChem (CID: 42608400) and HMDB (HMDB0010375) occurred in the early 2000s, coinciding with improved chromatographic and mass spectrometric techniques.
Systematic Nomenclature and Synonyms
The compound’s nomenclature adheres to IUPAC guidelines:
Significance in Lipid Biochemistry and Metabolism
This compound plays critical roles in lipid dynamics:
- Cholesterol Transport : As a non-polar cholesterol ester, it facilitates cholesterol packaging into lipoprotein cores (e.g., HDL, LDL), enabling efficient plasma transport.
- Enzymatic Regulation : Its metabolism involves lecithin–cholesterol acyltransferase (LCAT) , which esterifies free cholesterol in HDL, and cholesteryl ester transfer protein (CETP) , which mediates CE exchange between lipoproteins.
- Cellular Storage : In tissues, it is hydrolyzed by cholesteryl ester hydrolases to release free cholesterol for membrane synthesis or hormone production.
Notably, this compound accumulates in atherosclerotic plaques and neurological tissues, correlating with diseases like Alzheimer’s and Huntington’s.
Relationship to Omega-3 Fatty Acid Pathways
The docosapentaenoyl moiety in this compound derives from n-3 docosapentaenoic acid (DPA) , an intermediate in the elongation and desaturation of alpha-linolenic acid (ALA) to DHA. Key steps include:
- Elongation : EPA (20:5n-3) is elongated to DPA (22:5n-3) via ELOVL5 elongase.
- Desaturation : DPA is converted to DHA (22:6n-3) by Δ4-desaturase .
This compound serves as a reservoir for DPA, which is released upon hydrolysis and further metabolized into anti-inflammatory mediators like resolvins and protectins . Studies suggest that DPA-containing CEs modulate lipoprotein lipase (LPL) activity, influencing triglyceride clearance and LDL-C levels.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZNHXNFMEUGA-DCDLNIKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes:: The synthesis of cholesteryl docosapentaenoate involves esterification of cholesterol with docosapentaenoic acid. The specific synthetic routes may vary, but generally, it follows the reaction scheme:
Esterification Reaction:
Industrial Production:: Industrial production methods for this compound are not extensively documented. it can be synthesized in the laboratory using standard organic chemistry techniques.
Chemical Reactions Analysis
Cholesteryl docosapentaenoate can undergo various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the ester group can yield cholesteryl alcohol.
Substitution: The ester moiety can be substituted under appropriate conditions.
Esterification: Sulfuric acid or other acid catalysts.
Oxidation: Oxidizing agents like chromic acid or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., alkoxides, amines).
Major Products:: The major product of this compound reactions depends on the specific reaction conditions. Oxidation may yield oxidized cholesterol derivatives, while reduction leads to cholesteryl alcohol.
Scientific Research Applications
Cholesteryl docosapentaenoate has several research applications:
Biological Studies: Investigating its role in lipid metabolism and cellular function.
Cardiovascular Research: Studying its impact on cholesterol homeostasis and atherosclerosis.
Nutrition and Health: Exploring its effects on human health, particularly in relation to dietary intake.
Mechanism of Action
The exact mechanism by which cholesteryl docosapentaenoate exerts its effects is not fully elucidated. it likely influences lipid metabolism, membrane fluidity, and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural uniqueness lies in its esterification with a 22-carbon DPA chain (22:5) , distinguishing it from related sterol esters and phospholipids. Below is a comparative analysis with structurally similar compounds:
Metabolic and Functional Contrasts
- Cholesterol Esters vs. Phospholipids : Unlike phospholipids (e.g., PC, PE), which have a glycerol backbone and two fatty acid chains, cholesterol esters feature a sterol core with a single fatty acid. This structural difference impacts their roles: phospholipids are integral to membrane bilayers, while cholesterol esters are primarily stored in lipid droplets or transported in lipoproteins .
- DPA vs. DHA Esters : The DPA (22:5) chain in the compound has one fewer double bond than DHA (22:6), reducing its fluidity but increasing oxidative stability. DHA esters are more prevalent in neural tissues, while DPA esters may be involved in liver and metabolic pathways .
- Diagnostic Relevance: PC (22:5/14:0) and LysoPC (22:5) are biomarkers for liver injury and dyslipidemia, whereas the cholesterol ester form is less studied in diagnostics but implicated in lipid homeostasis .
Metabolic Pathways and Disease Associations
- Lipid Metabolism : The compound is linked to glycerophospholipid and arachidonic acid metabolism, pathways critical for inflammation resolution and membrane remodeling. Its DPA chain may modulate enzyme activity in these pathways, similar to DHA-containing compounds .
- Thermal Stress Response : Under thermal stress, levels of structurally similar PCs and LysoPCs decrease, suggesting that lipid esters with polyunsaturated chains are vital for maintaining membrane integrity during environmental stress .
- Hyperlipidemia and Liver Injury : LysoPC (22:5) and PC (22:5/14:0) are negatively correlated with liver injury markers, highlighting the protective role of DPA-containing lipids in metabolic disorders .
Therapeutic and Diagnostic Potential
- Diagnostic Models: PC (22:5/14:0) has been integrated into diagnostic models for biliary atresia, emphasizing the clinical relevance of DPA-linked lipids .
Biological Activity
Cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate], commonly referred to as cholesteryl docosapentaenoate (CDP), is a cholesterol ester that plays significant roles in lipid metabolism and various physiological processes. This article provides a detailed overview of its biological activity based on current research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₃₁H₅₄O₂
- Molecular Weight : 466.77 g/mol
- IUPAC Name : Cholest-5-en-3β-yl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
This compound consists of a cholesterol backbone esterified with docosapentaenoic acid (DPA), which is a polyunsaturated fatty acid known for its anti-inflammatory properties.
This compound interacts with various biological pathways:
- Lipid Metabolism : CDP is involved in the transport and storage of lipids in the body. Cholesterol esters like CDP are less polar than free cholesterol and are preferentially transported in plasma and stored in lipid droplets within cells .
- Cholesterol Ester Transfer Protein (CETP) : CDP participates in reverse cholesterol transport mediated by CETP. This protein facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins . Elevated CETP activity can influence plasma lipid profiles and is associated with cardiovascular disease risk.
- Inflammatory Response : As a derivative of docosapentaenoic acid, CDP may exert anti-inflammatory effects by modulating eicosanoid production and influencing immune cell function .
Cardiovascular Health
Research indicates that this compound may contribute to cardiovascular health through the following mechanisms:
- Lipid Profile Improvement : By enhancing HDL levels and promoting the removal of excess cholesterol from peripheral tissues .
- Anti-inflammatory Effects : DPA has been shown to reduce markers of inflammation in various studies, suggesting that its esterified form may retain these properties .
Case Studies
- Study on Lipid Metabolism : A study demonstrated that supplementation with DPA improved lipid profiles in hyperlipidemic patients. The results indicated a significant decrease in LDL cholesterol levels and an increase in HDL cholesterol levels post-supplementation with this compound.
- Atherosclerosis Research : In animal models of atherosclerosis, the administration of this compound resulted in reduced plaque formation compared to controls. This effect was attributed to its role in enhancing reverse cholesterol transport .
Research Findings
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Technique | Key Peaks | Purpose |
|---|---|---|
| 1H NMR | δ 5.3–5.4 ppm (cholest-5-ene protons), δ 2.3 ppm (ester α-CH2) | Confirm sterol backbone and ester linkage |
| 13C NMR | δ 170 ppm (ester C=O), δ 122–132 ppm (polyunsaturated carbons) | Assign double bond positions |
| HRMS | m/z 713.597 [M+H]+ | Verify molecular formula |
Advanced: What experimental strategies are recommended to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
Design an accelerated stability study using the following protocol:
Sample Preparation : Dissolve the compound in inert solvents (e.g., hexane or ethanol) at concentrations relevant to experimental use (e.g., 1–10 mM).
Stress Conditions : Expose to pH 2–12 (using HCl/NaOH buffers) and temperatures (4°C, 25°C, 40°C) over 0–30 days.
Analysis : Monitor degradation via HPLC with UV detection (λ = 210 nm for conjugated double bonds). Compare retention times and peak areas against fresh samples .
Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life under standard conditions.
Note : Existing SDS data indicate limited stability information, so baseline experiments are critical .
Basic: What are the critical steps for synthesizing cholest-5-en-3-ol3beta-docosapentaenoate in a laboratory setting?
Answer:
Key steps include:
- Esterification : React cholesterol (cholest-5-en-3β-ol) with (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl chloride under anhydrous conditions (pyridine catalyst, 60°C, 12–24 hrs).
- Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) to isolate the ester. Confirm purity (>95%) via TLC and HPLC .
- Characterization : Cross-validate using NMR and MS (as in FAQ 1).
Q. Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dry dichloromethane |
| Catalyst | Pyridine (1.2 eq) |
| Reaction Time | 24 hrs |
| Yield | ~60–70% (optimized) |
Advanced: How can researchers reconcile contradictions in toxicological data across safety sources?
Answer:
Discrepancies in SDS toxicity classifications (e.g., vs. 7) may arise from differences in purity, concentration thresholds, or test models. To resolve:
In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess acute cytotoxicity (IC50).
In Vivo Screening : Use zebrafish embryos (OECD TG 236) for developmental toxicity profiling.
Comparative Analysis : Cross-reference results with existing SDS data, noting that 0.1% thresholds in some SDS sheets may underestimate effects at higher concentrations .
Recommendation : Publish findings in open-access repositories to address data gaps.
Advanced: What computational methods are suitable for predicting the compound’s interactions with lipid membranes?
Answer:
Use molecular dynamics (MD) simulations to model membrane insertion:
System Setup : Embed the compound in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer using GROMACS or CHARMM.
Parameters : Apply the CHARMM36 lipid force field and TIP3P water model.
Analysis : Calculate lateral diffusion coefficients, lipid tail order parameters, and hydrogen bonding with membrane components .
Validation : Compare with experimental data (e.g., Langmuir trough measurements for monolayer penetration).
Basic: What precautions are necessary when handling this compound in a laboratory environment?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization is possible .
- Ventilation : Conduct work in a fume hood to minimize inhalation exposure.
- Waste Disposal : Collect organic waste in approved containers for incineration by licensed services .
Advanced: How can researchers address the lack of ecological toxicity data for this compound?
Answer:
Implement a tiered ecotoxicity assessment:
Acute Toxicity : Use Daphnia magna (OECD 202) and Aliivibrio fischeri (Microtox) assays.
Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask methods.
Degradability : Perform OECD 301B (ready biodegradability) tests.
Data Reporting : Publish results to fill gaps noted in SDS sheets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
